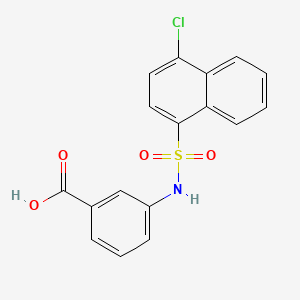
3-(4-Chloronaphthalene-1-sulfonamido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloronaphthalene-1-sulfonamido)benzoic acid is an organic compound with the molecular formula C17H12ClNO4S and a molecular weight of 361.8 g/mol. This compound is characterized by the presence of a chloronaphthalene moiety attached to a sulfonamido group, which is further connected to a benzoic acid unit. It is a member of the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry and industrial processes.
準備方法
The synthesis of 3-(4-Chloronaphthalene-1-sulfonamido)benzoic acid typically involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with 3-aminobenzoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate, which acts as an HCl scavenger . The reaction mixture is usually heated to facilitate the formation of the sulfonamide bond, resulting in the desired product with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
化学反応の分析
3-(4-Chloronaphthalene-1-sulfonamido)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamido group.
Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, where it acts as a substrate for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-(4-Chloronaphthalene-1-sulfonamido)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs, particularly as a scaffold for designing sulfonamide-based therapeutics.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the synthesis of various industrial chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of 3-(4-Chloronaphthalene-1-sulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it interferes with essential biological processes in target cells .
類似化合物との比較
3-(4-Chloronaphthalene-1-sulfonamido)benzoic acid can be compared with other sulfonamide compounds, such as:
4-((4-Methylphenyl)sulfonamido)benzoic acid: Similar structure but with a methyl group instead of a chloronaphthalene moiety.
4-(Tosyloxy)benzoic acid: Contains a tosyloxy group instead of a sulfonamido group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other sulfonamide derivatives.
特性
IUPAC Name |
3-[(4-chloronaphthalen-1-yl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4S/c18-15-8-9-16(14-7-2-1-6-13(14)15)24(22,23)19-12-5-3-4-11(10-12)17(20)21/h1-10,19H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULMRMPKELUUKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














